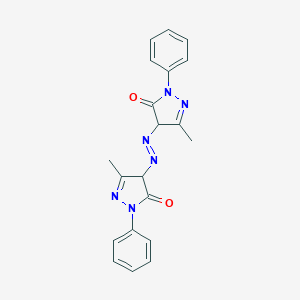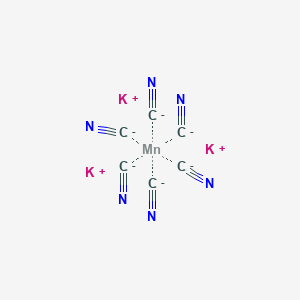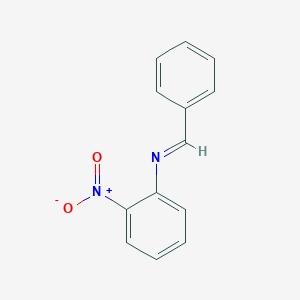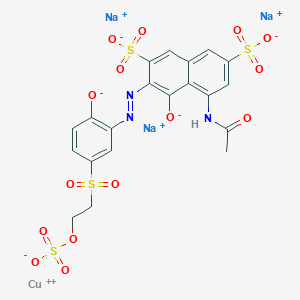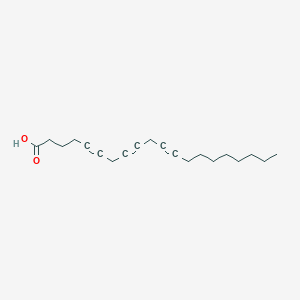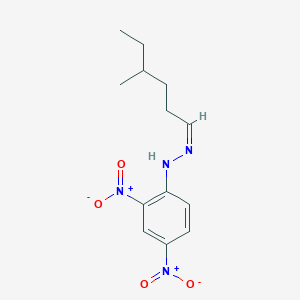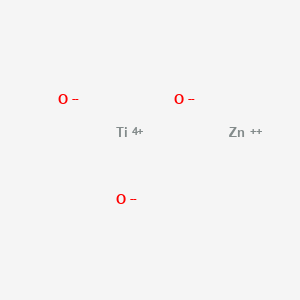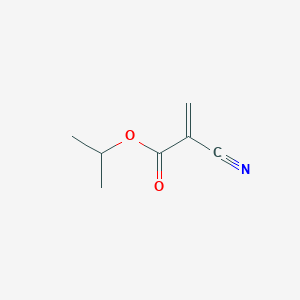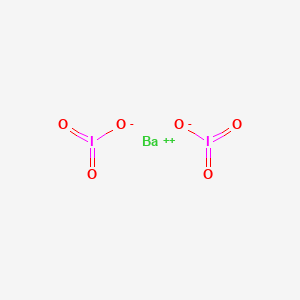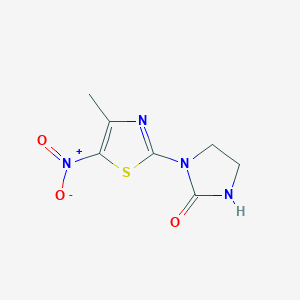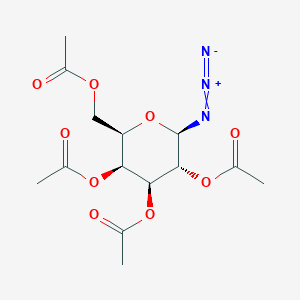
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate
Overview
Description
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a derivative of galactopyranose, characterized by the presence of an azido group at the anomeric position and acetyl groups at the hydroxyl positions. This compound is known for its applications in click chemistry and its utility in various biochemical and synthetic processes .
Mechanism of Action
Target of Action
It is known that azides are often used in click chemistry, a powerful tool for bioconjugation, implying that the compound could potentially target a wide range of biomolecules .
Mode of Action
The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne groups . This reaction is often used to create a covalent bond between two molecules, allowing the compound to bind to its targets. Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the efficiency of the CuAAC reaction it undergoes could be influenced by the concentration of copper ions in the environment .
Biochemical Analysis
Biochemical Properties
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate interacts with a variety of enzymes, proteins, and other biomolecules. Its Azide group allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool for creating complex molecular architectures .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a click chemistry reagent, it can be used to modify biomolecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its role in click chemistry reactions, it is likely that its effects would be dependent on the stability of the resulting triazole products .
Metabolic Pathways
This compound is involved in click chemistry reactions, which are not traditional metabolic pathways. These reactions can be used to modify biomolecules, potentially influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound would likely depend on the biomolecules it is attached to via click chemistry reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with beta-D-galactopyranose.
Acetylation: The hydroxyl groups of beta-D-galactopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form tetraacetate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate undergoes several types of chemical reactions:
Click Chemistry: This compound is highly suitable for click chemistry reactions, particularly azide-alkyne cycloaddition.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azido group, often requiring mild to moderate reaction conditions.
Major Products:
Click Chemistry: The major product is a triazole derivative.
Substitution Reactions: Depending on the nucleophile used, the products can vary widely, including amines, amides, and other functionalized derivatives.
Scientific Research Applications
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in labeling and tracking biomolecules due to its bioorthogonal nature.
Industry: Utilized in the production of specialized polymers and materials.
Comparison with Similar Compounds
- 1-Azido-1-deoxy-beta-D-glucopyranoside tetraacetate
- 6-Azido-6-deoxy-D-galactose
- 6-Azido-6-deoxy-D-glucose
Uniqueness: 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its tetraacetate form enhances solubility and stability, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240175 | |
| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13992-26-2 | |
| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13992-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


